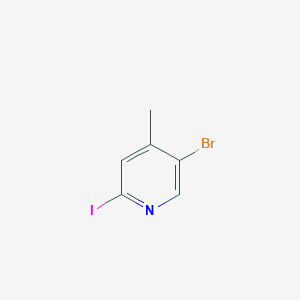

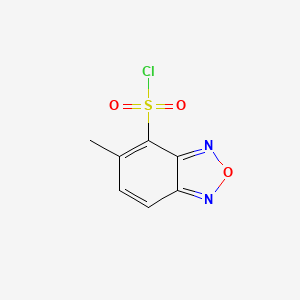

5-Bromo-2-iodo-4-methylpyridine

Übersicht

Beschreibung

5-Bromo-2-iodo-4-methylpyridine is a halogenated pyridine derivative that has not been explicitly detailed in the provided papers. However, the papers do discuss various halogenated pyridines and their synthesis, which can provide insights into the properties and potential synthetic routes for 5-bromo-2-iodo-4-methylpyridine. These compounds are of interest due to their utility in the preparation of complex molecular structures, including metal-complexing molecular rods and various substituted pyridine compounds, which are valuable in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of halogenated pyridines, such as 5-bromo-2-iodo-4-methylpyridine, can be achieved through various methods. For instance, Stille coupling reactions have been used to synthesize 5-brominated bipyridines from dibromopyridine precursors . Similarly, palladium-catalyzed cross-coupling reactions have been employed to synthesize 5-bromo-2-iodopyrimidine, which suggests that similar methods could be adapted for the synthesis of 5-bromo-2-iodo-4-methylpyridine . Additionally, the 'halogen dance' reaction has been utilized to synthesize 2-bromo-4-iodopyridine, which could potentially be modified to introduce a methyl group at the 4-position .

Molecular Structure Analysis

While the molecular structure of 5-bromo-2-iodo-4-methylpyridine is not directly reported, related compounds have been characterized using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods allow for the determination of molecular geometry and the comparison of experimental data with theoretical models, which can be informative for understanding the structure of 5-bromo-2-iodo-4-methylpyridine.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the presence of halogen substituents, which can participate in various chemical reactions. For example, 5-bromo-2-iodopyridine has been used as an intermediate in the synthesis of functionalized pyridines through reactions with different electrophiles . The presence of both bromo and iodo substituents in 5-bromo-2-iodo-4-methylpyridine would likely confer similar reactivity, allowing for its use in diverse synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are determined by their molecular structure. For instance, the presence of halogen atoms can significantly affect the compound's boiling point, melting point, and solubility . Additionally, the electronic properties, such as HOMO-LUMO energies and electrophilicity, can be calculated using quantum mechanical methods to predict the compound's reactivity and stability . These properties are crucial for the application of 5-bromo-2-iodo-4-methylpyridine in various chemical syntheses and for understanding its behavior in different environments.

Wissenschaftliche Forschungsanwendungen

Functionalization and Synthesis

Research on pyridine and pyrimidine derivatives highlights the versatility of halogenated compounds in organic synthesis. For instance, palladium-catalyzed aminocarbonylation of iodo- and dibromo-methylpyridazinones demonstrates the potential of halogenated pyridines in synthesizing amide derivatives with significant yields, suggesting that 5-Bromo-2-iodo-4-methylpyridine could be similarly utilized in synthetic organic chemistry for constructing complex molecules (Takács et al., 2012). Additionally, efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of halogenated pyridines indicates the role of such compounds in medicinal chemistry and materials science, potentially applicable to 5-Bromo-2-iodo-4-methylpyridine (Ahmad et al., 2017).

Biological Activities

Research on pyridine derivatives has also uncovered their biological activities. For example, novel pyridine derivatives synthesized via palladium-catalyzed Suzuki cross-coupling reactions exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such findings underscore the potential of halogenated pyridines in drug discovery and development, suggesting that 5-Bromo-2-iodo-4-methylpyridine could serve as a precursor for compounds with biological relevance (Ahmad et al., 2017).

Material Science and Liquid Crystals

The density functional theory (DFT) studies on pyridine derivatives reveal their potential as chiral dopants for liquid crystals. The investigation into the electronic properties of these compounds suggests applications in material science, particularly in the design of new liquid crystal displays (LCDs) and other optoelectronic devices. This area of research may benefit from the unique properties of 5-Bromo-2-iodo-4-methylpyridine as a building block for developing novel materials (Ahmad et al., 2017).

Safety And Hazards

5-Bromo-2-iodo-4-methylpyridine is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Zukünftige Richtungen

Future research directions were identified, highlighting the potential of this compound in the development of new drugs, agrochemicals, materials, and polymers. In particular, the compound has potential applications in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of 5-Bromo-2-iodo-4-methylpyridine . They cover topics such as its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions.

Eigenschaften

IUPAC Name |

5-bromo-2-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTODKHZZURTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650018 | |

| Record name | 5-Bromo-2-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodo-4-methylpyridine | |

CAS RN |

941294-57-1 | |

| Record name | 5-Bromo-2-iodo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)

![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)